molecular formula C4H10O6 B14264517 1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) CAS No. 189065-15-4

1,1'-(Tetraoxidane-1,4-diyl)di(ethan-1-ol)

Cat. No.: B14264517
CAS No.: 189065-15-4
M. Wt: 154.12 g/mol
InChI Key: XFLQXXVUMXSKFQ-UHFFFAOYSA-N
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Description

1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is a chemical compound with a unique structure that includes a tetraoxidane ring and two ethan-1-ol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) typically involves the reaction of ethan-1-ol with a suitable oxidizing agent to form the tetraoxidane ring. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to simpler alcohols or other reduced forms.

    Substitution: The ethan-1-ol groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler alcohols.

Scientific Research Applications

1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) involves its interaction with molecular targets and pathways. The tetraoxidane ring can participate in redox reactions, influencing cellular processes and biochemical pathways. The ethan-1-ol groups may also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but contains sulfur atoms instead of oxygen.

    1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)di(ethan-1-one): Contains a quinoxaline ring instead of a tetraoxidane ring.

Uniqueness

1,1’-(Tetraoxidane-1,4-diyl)di(ethan-1-ol) is unique due to its tetraoxidane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

189065-15-4

Molecular Formula

C4H10O6

Molecular Weight

154.12 g/mol

IUPAC Name

1-(1-hydroxyethylperoxyperoxy)ethanol

InChI

InChI=1S/C4H10O6/c1-3(5)7-9-10-8-4(2)6/h3-6H,1-2H3

InChI Key

XFLQXXVUMXSKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(O)OOOOC(C)O

Origin of Product

United States

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